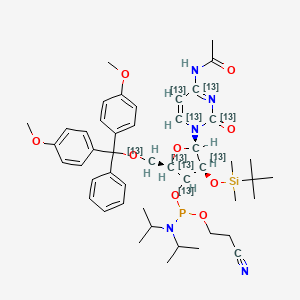

Ac-rC Phosphoramidite-13C9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C47H64N5O9PSi |

|---|---|

Peso molecular |

911.0 g/mol |

Nombre IUPAC |

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy](113C)methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4)pyrimidin-4-yl]acetamide |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i27+1,29+1,31+1,40+1,41+1,42+1,43+1,44+1,45+1 |

Clave InChI |

QKWKXYVKGFKODW-ROTISQLDSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[13CH]1[13C@H](O[13C@H]([13C@H]1O[Si](C)(C)C(C)(C)C)N2[13CH]=[13CH][13C](=N[13C]2=O)NC(=O)C)[13CH2]OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Isotopically Labeled Ac-rC Phosphoramidite in Advanced Molecular Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug discovery, understanding the structure and dynamics of ribonucleic acid (RNA) is paramount. The precise folding of RNA molecules dictates their function, and subtle conformational changes can trigger significant biological events. To probe these molecular motions, scientists employ sophisticated techniques, among which Nuclear Magnetic Resonance (NMR) spectroscopy stands out. A key enabling tool for such studies is the site-specific incorporation of stable isotopes into RNA, a process facilitated by molecules like Acetyl-riboCytidine (Ac-rC) Phosphoramidite (B1245037), particularly its Carbon-13 (¹³C) labeled variants. This guide provides an in-depth overview of the application of ¹³C-labeled Ac-rC phosphoramidite in modern biological research.

Core Application: A Window into RNA Dynamics through NMR Spectroscopy

Ac-rC phosphoramidite is a fundamental building block for the chemical synthesis of RNA oligonucleotides.[1][2] The acetyl group (Ac) serves as a protecting group for the exocyclic amine of cytidine (B196190) during the automated solid-phase synthesis process.[2][3] While standard Ac-rC phosphoramidite is used for creating routine RNA sequences, its true power in advanced research comes from isotopic labeling.

The introduction of ¹³C atoms into the cytidine base or ribose sugar of the phosphoramidite allows for the synthesis of RNA molecules with site-specific isotopic labels.[][5] These ¹³C-labeled RNAs are invaluable probes for NMR spectroscopy, a powerful technique for studying molecules at an atomic level.[6]

The primary utility of incorporating ¹³C-labeled cytidine lies in its ability to simplify complex NMR spectra and to unlock experiments designed to study molecular motion.[5] By creating an isolated ¹³C-¹H spin system, researchers can focus on specific points within a large RNA molecule, enabling the study of:

-

Structural Analysis: Resolving ambiguities in resonance assignments in crowded NMR spectra, which is crucial for accurate 3D structure determination.[5]

-

Molecular Dynamics: Characterizing the dynamic nature of RNA, including conformational changes that occur on timescales from microseconds to milliseconds.[6][7] These motions are often linked to biological function, such as ligand binding or catalytic activity.

-

Functional Transitions: Investigating the mechanics of biologically significant RNAs, such as riboswitches, viral RNA elements (like the HIV-1 transactivation response element - TAR), and ribozymes.[5][6]

Experimental Data and Methodologies

The use of ¹³C-labeled phosphoramidites is central to several advanced NMR experiments. The data derived from these experiments provide quantitative insights into the kinetic and thermodynamic parameters of RNA conformational exchange.

Key NMR Experiments Utilizing ¹³C-Labeled RNA

| NMR Experiment | Information Obtained | Timescale of Motion Detected |

| Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion | Provides information on the kinetics (exchange rates, kex) and thermodynamics (population of conformational states) of dynamic processes. It is particularly useful for studying "invisible" excited states.[5][6] | Microseconds (µs) to milliseconds (ms) |

| ZZ-Exchange Spectroscopy | Detects slow conformational exchange processes by correlating resonances of the same nucleus in different chemical environments. It helps in assigning resonances of different conformational states.[5] | Milliseconds (ms) to seconds (s) |

| Chemical Exchange Saturation Transfer (CEST) | A sensitive method for detecting and characterizing lowly populated, transiently formed "excited" states of molecules. It can provide information on the exchange rates and chemical shifts of these states.[5] | Milliseconds (ms) to seconds (s) |

Experimental Protocols

The overall workflow, from synthesizing the labeled RNA to acquiring NMR data, involves several key stages.

Solid-Phase Synthesis of ¹³C-Labeled RNA

The site-specific incorporation of a ¹³C-labeled cytidine is achieved during automated solid-phase RNA synthesis. This process follows a cyclical phosphoramidite chemistry approach.

Methodology:

-

Support Initiation: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a mild acid.

-

Coupling: The ¹³C-labeled Ac-rC phosphoramidite, activated by an activating agent like tetrazole, is coupled to the free 5'-hydroxyl group of the growing RNA chain. This is the step where the isotope label is incorporated.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

-

Cycle Repetition: The detritylation, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide until the desired RNA sequence is assembled.

-

Deprotection and Cleavage: Upon completion of the synthesis, the RNA is cleaved from the solid support, and all protecting groups (on the bases, 2'-hydroxyls, and phosphates) are removed using a chemical deprotection procedure.

-

Purification: The final, full-length ¹³C-labeled RNA is purified, often using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy

Once the purified ¹³C-labeled RNA is obtained, it is prepared for NMR analysis.

Methodology:

-

Sample Preparation: The RNA is dissolved in a suitable buffer, and its concentration is carefully determined. For certain experiments, the sample may be exchanged into a D₂O-based buffer.

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of experiments, such as CPMG relaxation dispersion, are performed.[6] In a CPMG experiment, a series of radiofrequency pulses are applied, and the decay of the NMR signal is measured. The rate of this decay is sensitive to the conformational dynamics at the labeled site.

-

Data Analysis: The acquired NMR data is processed and analyzed to extract kinetic and thermodynamic parameters that describe the dynamic processes occurring within the RNA molecule.

Visualizing the Workflow and Applications

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the molecular processes being studied.

Caption: Experimental workflow for studying RNA dynamics using ¹³C-labeled phosphoramidites.

Caption: Probing ligand-induced conformational change in a riboswitch with a ¹³C label.

Conclusion

Ac-rC Phosphoramidite, when labeled with ¹³C, is a powerful reagent that pushes the boundaries of molecular biology. It provides researchers with the essential tools to move beyond static structural snapshots and delve into the dynamic life of RNA molecules. For scientists in basic research and professionals in drug development, harnessing this technology is key to unraveling the complex mechanisms of RNA function and to designing novel therapeutics that target RNA with high specificity. The ability to observe and quantify the subtle, transient conformations of RNA is critical for understanding disease mechanisms and for the rational design of next-generation medicines.

References

An In-depth Technical Guide to Stable Isotope Labeling of RNA with 13C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling of RNA with Carbon-13 (13C). This powerful technique is indispensable for detailed structural and dynamic studies of RNA, as well as for elucidating RNA metabolism and its role in drug development.

Introduction to 13C Labeling of RNA

Stable isotope labeling of RNA involves the replacement of naturally abundant 12C atoms with the heavier, non-radioactive 13C isotope. This mass shift allows for the differentiation and tracking of labeled RNA molecules using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The primary applications of 13C-labeled RNA include the determination of RNA structure and dynamics, the study of RNA-protein interactions, and the analysis of RNA synthesis, processing, and turnover within living systems.[1][2]

There are three principal strategies for introducing 13C labels into RNA:

-

Metabolic Labeling in Cells: Living cells are cultured in media containing a 13C-labeled precursor, such as [13C]-glucose.[3] The cells incorporate the isotope into their metabolic pathways, leading to the synthesis of 13C-labeled ribonucleoside triphosphates (NTPs) and their subsequent incorporation into newly transcribed RNA.[3] This method is ideal for studying RNA dynamics in a cellular context.

-

In Vitro Transcription: 13C-labeled NTPs are used as substrates for an RNA polymerase (e.g., T7, SP6, or T3) in a cell-free transcription reaction.[4][5] This approach allows for the production of uniformly or selectively labeled RNA of a defined sequence in milligram quantities, which is particularly useful for structural studies by NMR.[4][6]

-

Chemical Synthesis (Solid-Phase): For short RNA oligonucleotides, chemical synthesis using 13C-labeled phosphoramidite (B1245037) building blocks is the method of choice.[7][8] This technique offers the unique advantage of site-specific labeling, allowing for the introduction of 13C at any desired position within the RNA sequence.[8]

Quantitative Data on 13C Labeling of RNA

The efficiency and yield of 13C labeling are critical parameters for experimental design. The following tables summarize key quantitative data from the literature for the different labeling strategies.

Table 1: Yields of 13C-Labeled NTPs from E. coli

| Labeled Precursor | E. coli Strain | Yield of Labeled NTPs | Reference |

| [13C]-Glucose | Wild-type | Routinely 180 µmoles per gram of glucose | [4] |

| [13C]-Methanol | Methylophilus methylotrophus | Economical alternative to [13C]-glucose | [9] |

| [13C-2]-Glycerol | DL323 (TCA cycle mutant) | High enrichment at specific positions | [10] |

| [13C-1,3]-Glycerol | DL323 (TCA cycle mutant) | High enrichment at specific positions | [10] |

Table 2: In Vitro Transcription Yields of 13C-Labeled RNA

| DNA Template | Labeled NTPs | Typical RNA Yield | Reference |

| 1 µg linearized plasmid | DIG-labeled UTP | Up to 20 µg | [11] |

| Not specified | 13C/15N-labeled NTPs | Milligram quantities | [6] |

Table 3: Chemical Synthesis of 13C-Labeled Phosphoramidites and RNA

| Labeled Precursor/Compound | Synthesis Steps | Overall Yield | Reference |

| [13C6]-D-Glucose | 4 steps to protected [13C5]-ribose | 40% | [8] |

| [8-13C]-Adenosine (from 3′,5′-O-TIPDS-adenosine) | 5 steps to phosphoramidite | 29% | [7] |

| [8-13C]-Guanosine (de novo) | 9 steps to phosphoramidite | 14% | [7] |

| [6-13C-5-2H]-Uridine | 5 steps to phosphoramidite | 13% | [7] |

| [6-13C-5-2H]-Cytidine (from 3′,5′-O-TIPDS-uridine) | 6 steps to phosphoramidite | 44% | [7] |

| [8-13C-7,NH2-15N2]-Adenosine | 5 steps to [8-13C-1,7,NH2-15N3]-adenosine | 60-62% | [7] |

| [8-13C-7,NH2-15N2]-Adenosine | 4 steps to [8-13C-1,7,NH2-15N3]-guanosine | 65-70% | [7] |

Table 4: 13C Incorporation Efficiency and Analysis

| Analytical Method | Sample Type | Key Findings | Reference |

| UHPLC-MS/MS | DNA and RNA | Detection of 1.5 atom% 13C above natural abundance with 1 ng of sample. | [1] |

| NMR Spectroscopy | RNA from E. coli grown on [13C-2]-glycerol | Pyrimidine C6 atoms labeled to ~96%; purine (B94841) C2 and C8 atoms labeled to ~5%. | [10] |

| NMR Spectroscopy | RNA from E. coli grown on [13C-2]-glycerol with [13C]-formate | Purine C8 labeling increased to ~88%. | [10] |

| NMR Spectroscopy | RNA from E. coli grown on [13C-1,3]-glycerol | Protonated base atoms (except C6) labeled to ~90%; ribose C5' labeled to ~90%. | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in 13C labeling of RNA.

Metabolic Labeling of RNA in Adherent Mammalian Cells with [13C]-Glucose

This protocol is adapted for tracing the synthesis and turnover of RNA in cultured cells.[3][12][13]

Materials:

-

Adherent mammalian cells

-

Complete growth medium

-

Glucose-free RPMI medium

-

[U-13C6]-Glucose

-

Dialyzed Fetal Calf Serum (FCS)

-

Phosphate-Buffered Saline (PBS)

-

TRIzol reagent or other RNA extraction kit

-

Quenching solution: 80:20 Methanol:Water, pre-chilled to -70°C

Procedure:

-

Cell Culture: Plate adherent cells and grow to the desired confluency in complete growth medium.

-

Preparation of Labeling Medium: Prepare glucose-free RPMI medium supplemented with 10% dialyzed FCS. Immediately before use, add [U-13C6]-glucose to a final concentration of 2 mg/mL. Warm the labeling medium to 37°C.

-

Labeling: a. Aspirate the complete growth medium from the cells. b. Quickly wash the cells once with 1-2 mL of pre-warmed glucose-free RPMI medium (this step should not exceed 30 seconds). c. Immediately add the pre-warmed 13C-labeling medium to the cells. d. Incubate the cells for the desired labeling period (e.g., 0 to 60 minutes for kinetic studies) at 37°C in a CO2 incubator.

-

Quenching and Cell Lysis: a. At the end of the incubation period, immediately and completely remove the labeling medium. b. Add a sufficient volume of ice-cold quenching solution (e.g., 700 µL for a 6-well plate well) to cover the cell monolayer. c. Immediately place the culture dish at -75°C for 10 minutes to completely quench metabolic activity. d. Incubate the dish on ice for 10-15 minutes to allow for freeze-thaw lysis.

-

RNA Extraction: a. Scrape the cells off the dish on dry ice. b. Transfer the cell lysate to a microcentrifuge tube. c. Proceed with total RNA extraction using TRIzol or a column-based kit according to the manufacturer's instructions.

-

Downstream Analysis: The extracted 13C-labeled RNA is now ready for analysis by LC-MS/MS or other methods.

In Vitro Transcription of Uniformly 13C-Labeled RNA

This protocol describes the synthesis of 13C-labeled RNA using T7 RNA polymerase.[4][5][14]

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter (1 µg/µL)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)

-

[U-13C]-ATP, CTP, GTP, UTP solution (e.g., 25 mM each)

-

RNase Inhibitor (40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

Nuclease-free water

-

DNase I (RNase-free)

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (B145695) (100% and 70%)

-

3 M Sodium Acetate (B1210297), pH 5.2

-

Denaturing polyacrylamide gel (e.g., 8 M Urea, 12-20% acrylamide)

Procedure:

-

Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the specified order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL 10x Transcription Buffer

-

1 µL Linearized DNA template (1 µg)

-

4 µL [U-13C]-NTP mix (to a final concentration of e.g., 4 mM each)

-

0.5 µL RNase Inhibitor

-

1 µL T7 RNA Polymerase

-

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

RNA Purification: a. Stop the reaction by adding 150 µL of nuclease-free water and 150 µL of phenol:chloroform:isoamyl alcohol. b. Vortex and centrifuge at >12,000 x g for 5 minutes. c. Transfer the aqueous (upper) phase to a new tube. d. Add 1/10th volume of 3 M Sodium Acetate and 2.5 volumes of cold 100% ethanol. e. Precipitate at -20°C for at least 1 hour or at -80°C for 30 minutes. f. Centrifuge at >12,000 x g for 20 minutes at 4°C. g. Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol. h. Centrifuge at >12,000 x g for 5 minutes at 4°C. i. Air dry the pellet for 5-10 minutes.

-

Gel Purification (Optional but Recommended): a. Resuspend the RNA pellet in a suitable loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA). b. Denature at 95°C for 5 minutes and then place on ice. c. Load the sample onto a denaturing polyacrylamide gel. d. Run the gel until the desired separation is achieved. e. Visualize the RNA band by UV shadowing. f. Excise the band and elute the RNA (e.g., by crush and soak method in a suitable buffer). g. Recover the RNA by ethanol precipitation as described above.

-

Final Preparation: Resuspend the purified 13C-labeled RNA in nuclease-free water or a suitable buffer for downstream applications like NMR.

Solid-Phase Chemical Synthesis of 13C-Labeled RNA Oligonucleotides

This protocol provides a general overview of automated solid-phase RNA synthesis using 13C-labeled phosphoramidites.[7][15][16][17]

Materials:

-

Automated DNA/RNA synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the 3'-most nucleoside

-

Standard and 13C-labeled ribonucleoside phosphoramidites

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A and Cap B)

-

Oxidizer (e.g., Iodine solution)

-

Deblocking reagent (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., AMA: aqueous ammonia/methylamine 1:1)

-

2'-deprotection solution (e.g., Triethylamine trihydrofluoride)

Procedure (performed on an automated synthesizer):

-

Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction, with each cycle consisting of four main steps: a. Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking reagent. The support is then washed with anhydrous acetonitrile. b. Coupling: The next phosphoramidite in the sequence (standard or 13C-labeled) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer.

-

Chain Elongation: The synthesis cycle is repeated until the desired RNA sequence is assembled.

-

Cleavage and Deprotection: a. After the final cycle, the synthesized RNA is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 60°C for 1.5 hours). b. The 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) are removed using a specific deprotection solution.

-

Purification: The crude RNA product is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

-

Desalting and Quantification: The purified RNA is desalted (e.g., by ethanol precipitation or using a desalting column) and quantified by UV-Vis spectrophotometry.

LC-MS/MS Analysis of 13C-Labeled RNA

This protocol outlines the general steps for quantifying 13C enrichment in RNA by digesting it into nucleosides for LC-MS/MS analysis.[1][3][18][19][20]

Materials:

-

13C-labeled total RNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ammonium (B1175870) acetate buffer

-

Ultra-pure water

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer coupled to a UHPLC system)

-

Reversed-phase C18 column suitable for nucleoside separation

Procedure:

-

RNA Digestion to Nucleosides: a. To 1-5 µg of 13C-labeled RNA in a microcentrifuge tube, add Nuclease P1 and a suitable buffer (e.g., ammonium acetate). b. Incubate at 37°C for 2 hours. c. Add BAP and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides. d. Stop the reaction by heat inactivation or by adding an organic solvent. e. Centrifuge to pellet the enzymes and transfer the supernatant containing the nucleosides to a new tube.

-

LC-MS/MS Analysis: a. Chromatographic Separation: i. Inject the digested sample onto the reversed-phase column. ii. Separate the nucleosides using a gradient of mobile phases, typically water with a small amount of formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B). b. Mass Spectrometry Detection: i. Use electrospray ionization (ESI) in positive ion mode. ii. Set up a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer to detect the specific precursor-to-product ion transitions for both the unlabeled (12C) and labeled (13C) versions of each canonical ribonucleoside (Adenosine, Guanosine, Cytidine, Uridine). iii. Alternatively, use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the isotopic peaks.

-

Data Analysis: a. Integrate the peak areas for each isotopologue of a given nucleoside. b. Calculate the percentage of 13C incorporation by determining the ratio of the peak area of the 13C-labeled nucleoside to the total peak area of all its isotopologues. Corrections for the natural abundance of 13C in the unlabeled standard should be applied for accurate quantification.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the core experimental workflows for 13C labeling of RNA.

Metabolic Labeling of RNA in Cells

In Vitro Transcription of 13C-Labeled RNA

Solid-Phase Chemical Synthesis of 13C-Labeled RNA

LC-MS/MS Analysis of 13C-Labeled RNA

References

- 1. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In vitro RNA Synthesis - New England Biolabs GmbH [neb-online.de]

- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 13. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 14. themoonlab.org [themoonlab.org]

- 15. alfachemic.com [alfachemic.com]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. data.biotage.co.jp [data.biotage.co.jp]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Liquid Chromatography–Mass Spectrometry-Based Qualitative Profiling of mRNA Therapeutic Reagents Using Stable Isotope-Labeled Standards Followed by the Automatic Quantitation Software Ariadne - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling RNA-Protein Interactions: A Technical Guide to Ac-rC Phosphoramidite-¹³C₉

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate dance between RNA and proteins is fundamental to a vast array of cellular processes, from gene regulation to catalysis. Elucidating the dynamics and structures of these interactions is paramount for understanding disease mechanisms and developing novel therapeutics. The advent of isotope-labeled nucleic acids, in conjunction with powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, has revolutionized the study of RNA-protein complexes. This guide focuses on a powerful tool in this field: Acetyl-protected, fully ¹³C-labeled cytidine (B196190) phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹³C₉), a key reagent for the site-specific incorporation of an NMR-active isotope into synthetic RNA.

Core Concepts: The Power of Isotopic Labeling

The primary challenge in studying RNA-protein complexes by NMR is the inherent complexity and spectral overlap of signals from the RNA molecule. Uniform or specific incorporation of stable isotopes like ¹³C provides a powerful handle to overcome this limitation. Chemical synthesis of RNA using phosphoramidite chemistry offers the distinct advantage of site-specific labeling, allowing researchers to introduce isotopic labels at precise locations within an RNA sequence. This is particularly crucial for studying the interactions of short RNA oligonucleotides, which are often difficult to produce and label using traditional in vitro transcription methods[1].

The use of ¹³C-labeled ribonucleoside phosphoramidites, such as Ac-rC Phosphoramidite-¹³C₉, facilitates the unambiguous assignment of RNA resonances in NMR spectra. This enhanced resolution is essential for identifying intermolecular Nuclear Overhauser Effects (NOEs) between the RNA and protein, which are critical for determining the three-dimensional structure of the complex with high precision and accuracy[1][2].

Ac-rC Phosphoramidite-¹³C₉: Structure and Properties

Ac-rC Phosphoramidite-¹³C₉ is a chemically modified and isotopically labeled building block for RNA synthesis. The "Ac" denotes an acetyl protecting group on the exocyclic amine of the cytosine base, which prevents unwanted side reactions during oligonucleotide synthesis. The "rC" signifies that it is a ribonucleoside, containing a ribose sugar. The "Phosphoramidite" is the reactive group that enables its covalent linkage to the growing RNA chain. Most importantly, the "¹³C₉" indicates that all nine carbon atoms within the cytidine moiety are the ¹³C isotope.

Below is a diagram illustrating the chemical structure of Ac-rC Phosphoramidite-¹³C₉.

Caption: Chemical structure of Ac-rC Phosphoramidite-¹³C₉.

Table 1: Key Properties of Ac-rC Phosphoramidite-¹³C₉

| Property | Value |

| Isotopic Label | ¹³C at all 9 carbon positions |

| Base Protecting Group | Acetyl (Ac) |

| 5'-OH Protecting Group | Dimethoxytrityl (DMT) |

| 3'-Phosphorus Group | β-cyanoethyl phosphoramidite |

| 2'-OH Protecting Group | e.g., TBDMS or TOM[1][3] |

| Application | Solid-phase RNA synthesis |

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Ac-rC Phosphoramidite-¹³C₉ into RNA via Solid-Phase Synthesis

This protocol outlines the key steps for incorporating the ¹³C-labeled cytidine into a target RNA sequence using an automated DNA/RNA synthesizer.

Materials:

-

Ac-rC Phosphoramidite-¹³C₉

-

Standard A, G, U phosphoramidites

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole)

-

Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Workflow:

The synthesis follows a cyclical four-step process for each nucleotide addition:

-

De-blocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using the deblocking solution.

-

Coupling: The Ac-rC Phosphoramidite-¹³C₉ (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

This cycle is repeated until the desired RNA sequence is synthesized.

Caption: Solid-phase RNA synthesis cycle.

Protocol 2: NMR Spectroscopy for Studying RNA-Protein Interactions

This protocol provides a general workflow for using the ¹³C-labeled RNA to study its interaction with a target protein.

Materials:

-

Synthesized and purified ¹³C-labeled RNA

-

Purified target protein (unlabeled or ¹⁵N-labeled)

-

NMR buffer (e.g., phosphate buffer with MgCl₂, pH 6.5)

-

NMR spectrometer

Workflow:

-

Sample Preparation: Prepare separate NMR samples of the ¹³C-labeled RNA and the protein, as well as a sample of the RNA-protein complex.

-

NMR Data Acquisition: Acquire a series of NMR experiments, including:

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to observe the ¹H-¹³C correlations of the labeled cytidine.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments (e.g., ¹³C-edited NOESY) to identify through-space interactions between the RNA and the protein.

-

-

Data Analysis:

-

Compare the ¹H-¹³C HSQC spectra of the free RNA and the complex to identify chemical shift perturbations upon protein binding. These changes indicate the binding interface.

-

Analyze the NOESY spectra to identify intermolecular NOEs, which provide distance restraints for structure calculation.

-

Caption: Workflow for NMR studies of RNA-protein interactions.

Data Presentation

The incorporation of ¹³C labels allows for the precise measurement of carbon chemical shifts, which are sensitive to the local chemical environment. Changes in these chemical shifts upon protein binding provide valuable information about the interaction interface.

Table 2: Representative ¹³C Chemical Shift Data for Labeled Cytidine

| Carbon Atom | Free RNA (ppm) | RNA-Protein Complex (ppm) | Chemical Shift Perturbation (Δδ ppm) |

| C1' | 92.5 | 93.1 | +0.6 |

| C2' | 74.8 | 75.0 | +0.2 |

| C3' | 71.3 | 71.2 | -0.1 |

| C4' | 84.2 | 84.5 | +0.3 |

| C5' | 62.9 | 63.3 | +0.4 |

| C2 | 157.6 | 158.0 | +0.4 |

| C4 | 166.2 | 166.1 | -0.1 |

| C5 | 97.4 | 98.2 | +0.8 |

| C6 | 141.8 | 142.5 | +0.7 |

Note: These are hypothetical but representative values to illustrate the concept.

Conclusion

Ac-rC Phosphoramidite-¹³C₉ and other isotopically labeled phosphoramidites are indispensable tools for the detailed investigation of RNA-protein interactions. By enabling site-specific labeling, these reagents, in combination with NMR spectroscopy, provide high-resolution structural and dynamic information that is crucial for advancing our understanding of fundamental biological processes and for the rational design of RNA-targeted therapeutics. The ability to precisely map interaction surfaces and characterize the conformational changes that occur upon complex formation opens new avenues for deciphering the complex language of RNA-protein recognition.

References

- 1. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein-RNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Fundamental Principles of Using ¹³C₉-Labeled Cytidine in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. Among these, ¹³C₉-labeled cytidine (B196190) has emerged as a powerful probe for elucidating the dynamics of nucleotide metabolism, RNA synthesis, and cellular bioenergetics. This technical guide provides a comprehensive overview of the core principles and practical applications of ¹³C₉-labeled cytidine. It details its use as a metabolic tracer in flux analysis and as a robust internal standard for quantitative mass spectrometry. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design, execute, and interpret experiments utilizing this versatile isotopic tracer.

Introduction to ¹³C₉-Labeled Cytidine

¹³C₉-labeled cytidine is a non-radioactive, stable isotope-labeled form of the pyrimidine (B1678525) nucleoside, cytidine. In this molecule, all nine carbon atoms are replaced with the heavy isotope of carbon, ¹³C. This isotopic enrichment makes it distinguishable from its naturally abundant ¹²C counterpart by analytical techniques that are sensitive to mass differences, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of ¹³C₉-labeled cytidine in research stem from its ability to act as:

-

A Metabolic Tracer: When introduced into biological systems, ¹³C₉-cytidine is taken up by cells and participates in the same biochemical reactions as endogenous cytidine. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively measure the rates (fluxes) of metabolic pathways.[1][2]

-

An Internal Standard: In quantitative analytical methods, a known amount of ¹³C₉-cytidine can be added to a sample at an early stage of processing. Because it is chemically identical to the analyte of interest (unlabeled cytidine or its derivatives) but mass-shifted, it can be used to correct for sample loss during preparation and for variations in instrument response, leading to highly accurate and precise quantification.[1][3]

Core Applications in Research and Drug Development

Metabolic Flux Analysis (MFA) of Nucleotide Metabolism

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as ¹³C₉-cytidine, and measuring the distribution of ¹³C isotopes in downstream metabolites, a detailed map of cellular metabolic activity can be constructed.

When ¹³C₉-cytidine is used as a tracer, it primarily illuminates the pyrimidine salvage pathway . This pathway allows cells to recycle nucleosides and bases from the degradation of RNA and DNA, providing a less energy-intensive alternative to de novo synthesis.[4][5][6]

Key Metabolic Questions Addressed with ¹³C₉-Cytidine MFA:

-

What is the relative contribution of the pyrimidine salvage pathway versus the de novo synthesis pathway to the intracellular nucleotide pool?

-

How do disease states, such as cancer, alter the activity of the pyrimidine salvage pathway?

-

What is the effect of a drug candidate on nucleotide metabolism?

Tracing RNA Synthesis and Degradation

As a fundamental component of RNA, ¹³C₉-cytidine can be used to monitor the entire lifecycle of RNA molecules. Once taken up by the cell, it is converted to ¹³C₉-cytidine triphosphate (CTP) and incorporated into newly synthesized RNA transcripts by RNA polymerases. By measuring the rate of incorporation and subsequent disappearance of the ¹³C label from the RNA pool, researchers can determine the rates of RNA synthesis and degradation.

Internal Standard for Quantitative Mass Spectrometry

Accurate quantification of nucleosides and their metabolites is critical in many areas of research, including diagnostics and pharmacology. ¹³C₉-cytidine serves as an ideal internal standard for LC-MS/MS-based quantification of cytidine and its analogs. Its key advantages include:

-

Co-elution: It has nearly identical chromatographic behavior to the unlabeled analyte.

-

Similar Ionization Efficiency: It ionizes similarly to the unlabeled analyte in the mass spectrometer source.

-

Mass-Shifted Signal: Its signal is clearly distinguishable from the analyte of interest, preventing interference.

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, as it corrects for variability at multiple stages of the analytical process, including extraction, derivatization, and instrument performance.

Experimental Protocols

Metabolic Labeling of Cultured Cells with ¹³C₉-Cytidine

This protocol outlines a general procedure for labeling adherent mammalian cells with ¹³C₉-cytidine to study metabolic flux or RNA incorporation.

Materials:

-

Adherent mammalian cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium appropriate for the cell line

-

¹³C₉-labeled cytidine

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Methanol (B129727), Chloroform (B151607), and Water (for metabolite extraction)

-

Liquid nitrogen

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard culture medium with a known concentration of ¹³C₉-cytidine. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal, but a starting point is typically in the range of 10-100 µM for 4-24 hours.

-

Metabolic Labeling: Once cells have reached the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed labeling medium.

-

Incubation: Return the plates to the incubator for the predetermined labeling period.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolism and cover the cell monolayer.

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Perform a three-phase extraction by adding chloroform and water to the methanol suspension (a common ratio is 1:1:1 methanol:chloroform:water).

-

Vortex vigorously and centrifuge at high speed to separate the phases. The upper aqueous phase contains the polar metabolites, including nucleotides.

-

-

Sample Preparation for Analysis: The extracted aqueous phase can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.

Quantification of ¹³C₉-Cytidine Incorporation by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C₉-labeled metabolites by liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

-

A high-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.

-

A suitable chromatography column for separating polar metabolites (e.g., a HILIC column).

-

Mobile phases appropriate for the chosen column (e.g., acetonitrile (B52724) and an aqueous buffer with a modifier like ammonium (B1175870) formate).

-

¹³C₉-cytidine and its unlabeled counterpart for standards.

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extracts from the labeling experiment in a suitable solvent.

-

Chromatographic Separation: Inject the sample onto the LC system. The gradient and flow rate should be optimized to achieve good separation of cytidine and its phosphorylated derivatives (CMP, CDP, CTP) from other cellular metabolites.

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in positive or negative ion mode, depending on the analytes of interest.

-

Develop a Multiple Reaction Monitoring (MRM) method for a triple quadrupole mass spectrometer. This involves defining the precursor-to-product ion transitions for both the unlabeled and ¹³C₉-labeled forms of cytidine and its metabolites.

-

For high-resolution mass spectrometry, extract ion chromatograms for the accurate masses of the labeled and unlabeled species.

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue (M+0, M+1, ..., M+9 for cytidine-derived compounds).

-

Correct for the natural abundance of ¹³C in the unlabeled analytes.

-

Calculate the fractional enrichment of the ¹³C label in each metabolite. This data can then be used as input for metabolic flux analysis software.

-

Data Presentation

Quantitative data from ¹³C₉-cytidine tracing experiments are typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites or the calculated metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distribution of Intracellular Cytidine Triphosphate (CTP) after Labeling with ¹³C₉-Cytidine

| Mass Isotopomer | Relative Abundance (%) |

| M+0 (Unlabeled) | 65.2 |

| M+1 | 5.8 |

| M+2 | 1.1 |

| M+3 | 0.2 |

| M+4 | < 0.1 |

| M+5 | < 0.1 |

| M+6 | < 0.1 |

| M+7 | < 0.1 |

| M+8 | 2.3 |

| M+9 (Fully Labeled) | 25.4 |

This table illustrates how the relative abundance of each mass isotopomer of CTP would be presented. The M+9 peak represents the direct incorporation of intact ¹³C₉-cytidine through the salvage pathway, while the lower mass isotopomers can provide information about the interplay with de novo synthesis and other metabolic pathways.

Table 2: Example of Pyrimidine Salvage Pathway Fluxes Determined by ¹³C-MFA

| Metabolic Reaction | Flux (nmol/10⁶ cells/hr) |

| Cytidine uptake | 15.2 ± 1.3 |

| Cytidine -> CMP | 12.8 ± 1.1 |

| CMP -> CDP | 10.5 ± 0.9 |

| CDP -> CTP | 9.8 ± 0.8 |

| CTP incorporation into RNA | 7.5 ± 0.6 |

This table shows an example of how metabolic fluxes, calculated from the mass isotopomer data, would be presented. The values represent the rate at which metabolites are processed through each step of the pathway.

Mandatory Visualizations

Experimental Workflow for ¹³C₉-Cytidine Tracing

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dynamic 13C Labeling of Fast Turnover Metabolites for Analysis of Metabolic Fluxes and Metabolite Channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrimidine salvage in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Precision of Illumination: A Technical Guide to the Advantages of Site-Specific RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and therapeutic development, the ability to precisely track and manipulate RNA is paramount. Site-specific RNA labeling has emerged as a powerful arsenal (B13267) of techniques, offering unparalleled precision in visualizing, tracking, and quantifying RNA molecules. This guide delves into the core advantages of these methods, providing a comprehensive overview of the quantitative data underpinning their efficacy, detailed experimental protocols for key methodologies, and visual representations of the underlying principles and workflows. Understanding these advanced techniques is crucial for researchers aiming to unravel complex biological processes and for professionals dedicated to pioneering novel RNA-based therapeutics and diagnostics.

Unveiling the Advantages: Why Site-Specific Labeling is Crucial

Site-specific labeling offers a significant leap forward from traditional bulk or random labeling methods, which often suffer from a lack of precision and can interfere with the natural function of the RNA molecule. The primary advantages of placing a label at a defined position within an RNA sequence include:

-

Minimal Perturbation: By targeting specific, functionally inert locations, the structural and functional integrity of the RNA is preserved. This is critical for studying RNA-protein interactions, RNA localization, and translational dynamics without introducing artifacts.

-

Enhanced Specificity and Signal-to-Noise Ratio: Precise placement of a label ensures that the detected signal originates solely from the RNA of interest, significantly reducing background noise and improving the accuracy of quantification and imaging.[1]

-

Probing Molecular Interactions: Site-specifically introduced probes can act as reporters for conformational changes or binding events. For instance, fluorescent labels can be used in Förster Resonance Energy Transfer (FRET) studies to measure intramolecular distances and dynamics.

-

Facilitating Drug Development: In the realm of RNA therapeutics, precise labeling is essential for tracking the delivery, stability, and mechanism of action of mRNA vaccines and other RNA-based drugs.[2]

Quantitative Comparison of Site-Specific RNA Labeling Techniques

The choice of a labeling strategy is dictated by the specific research question, the nature of the RNA target, and the experimental context (in vitro, in cells, or in vivo). Below is a quantitative comparison of commonly employed site-specific RNA labeling techniques.

Table 1: Metabolic Labeling Techniques for Nascent RNA

| Labeling Method | Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Cell Viability | Perturbation to RNA Function |

| 4sU-tagging (e.g., SLAM-seq, TUC-seq) | Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA, followed by chemical modification for identification.[1][3] | >90% for SLAM-seq and TUC-seq protocols.[1] | High, especially with nucleotide conversion methods.[1] | Generally high, but 4sU concentration needs optimization to maintain >90% viability.[1] | Minimal interference with gene expression reported.[1] |

| TimeLapse-seq | A 4sU-based method that employs a chemical conversion of 4sU to a cytosine analog.[1][3] | Around 80% conversion reported.[1] | Good | High, comparable to 4sU-tagging.[1] | Minimal |

| EU-labeling | Incorporation of 5-ethynyl uridine (B1682114) (EU) into newly transcribed RNA, followed by click chemistry for detection.[1] | High correlation with transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[1] | Good, allows for affinity purification of labeled RNA.[1] | Generally high, but requires optimization. | Minimal |

Table 2: Chemo-Enzymatic Labeling Techniques

| Labeling Method | Principle | Typical Labeling Efficiency | Signal-to-Noise Ratio | Applicability | Perturbation to RNA Function |

| 3' End-Labeling (T4 RNA Ligase) | Enzymatic addition of a labeled nucleotide (e.g., pCp) to the 3' hydroxyl terminus of RNA.[4][5][6][7] | Variable, can be optimized for specific RNAs. Approximately 10% of radiolabel is typically incorporated.[5] | Good, specific to the 3' end. | In vitro | Minimal, as the label is at the terminus. |

| 5' End-Labeling (T4 Polynucleotide Kinase) | Enzymatic transfer of a labeled phosphate (B84403) from ATP to the 5' hydroxyl group of RNA.[1] | Efficient for single-stranded polynucleotides.[1] | Good, specific to the 5' end. | In vitro | Minimal, as the label is at the terminus. |

| 5' Cap Labeling (Methyltransferase) | Enzymatic transfer of a modified group to the 5' cap of mRNAs.[8] | Efficient.[1] | High, specific to capped RNA. | In vitro, In cells (with modified AdoMet analogs) | Minimal, targets the natural cap structure. |

| Internal Labeling (via Splinted Ligation) | Ligation of a short, labeled RNA or DNA oligonucleotide to a larger RNA molecule using a DNA splint.[8] | Can be highly efficient depending on the ligation strategy and RNA structure. | Good | In vitro | Can be minimal if the insertion site is chosen carefully. |

Table 3: Bioorthogonal Chemistry-Based Labeling

| Labeling Method | Principle | Reaction Yield | Signal-to-Noise Ratio | Applicability | Perturbation to RNA Function |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" reaction between an azide- and an alkyne-modified RNA and a corresponding label.[9][10] | High yields under optimized conditions.[10] | High | In vitro, Fixed cells (copper toxicity is a concern for live cells) | Minimal due to the small size of the reactive groups. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry using strained cyclooctynes, avoiding cellular toxicity.[9][11] | Generally good, though kinetics can be slower than CuAAC. | High | In vitro, Live cells | Minimal |

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation of RNA labeling experiments. Below are generalized protocols for key techniques.

3' End-Labeling of RNA using T4 RNA Ligase

This protocol describes the addition of a labeled cytidine (B196190) 3',5'-bisphosphate (pCp) to the 3' terminus of an RNA molecule.

Materials:

-

RNA of interest (50-100 pmol)

-

[³²P]pCp or fluorescently labeled pCp (equimolar amount to RNA)

-

T4 RNA Ligase 1 (10 units/µl)

-

10X T4 RNA Ligase Reaction Buffer (500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

10 mM ATP

-

DMSO

-

Nuclease-free water

-

RNase inhibitor (optional)

-

Purification columns (e.g., Sephadex G-25)

Procedure:

-

In an RNase-free microfuge tube, combine the following components at room temperature:

-

2 µl 10X T4 RNA Ligase Buffer

-

50-100 pmol RNA

-

Equimolar amount of labeled pCp

-

2 µl 10% DMSO

-

Nuclease-free water to a final volume of 18 µl

-

-

Add 2 µl of T4 RNA Ligase (20 units).

-

Mix gently and incubate at 16°C overnight or at 4°C for 10-12 hours.[4][5]

-

To stop the reaction, heat at 65°C for 15 minutes.

-

Remove unincorporated label by passing the reaction mixture through a Sephadex G-25 spin column according to the manufacturer's instructions.[5]

Biotinylation of RNA for Pull-Down Assays

This protocol outlines the general steps for biotinylating an RNA probe and using it to capture interacting proteins from a cell lysate.

Materials:

-

Biotinylated RNA probe (synthesized with a biotin (B1667282) phosphoramidite (B1245037) or end-labeled)

-

Cell lysate (prepared with protease and RNase inhibitors)

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Binding buffer (e.g., RIPA buffer with modifications)

-

Washing buffer

-

Elution buffer (e.g., high salt or containing SDS)

Procedure:

-

Probe Incubation: Incubate the biotinylated RNA probe with the cell lysate in binding buffer. The optimal temperature and duration should be determined empirically but is often done at 4°C for 1-2 hours with gentle rotation.[12][13]

-

Capture of RNA-Protein Complexes: Add pre-washed streptavidin-coated beads to the mixture and incubate for another hour at 4°C with rotation to allow the biotinylated RNA to bind to the streptavidin.[12]

-

Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads several times with washing buffer to remove non-specifically bound proteins.[12]

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the RNA-binding proteins.[14]

Copper-Free Click Chemistry (SPAAC) for RNA Labeling in Live Cells

This protocol provides a general workflow for labeling metabolically incorporated azide-modified RNA with a cyclooctyne-conjugated fluorophore.

Materials:

-

Cells cultured with an azide-modified nucleoside (e.g., 5-azidouridine)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-fluorophore)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde) (optional, for fixed-cell imaging)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for fixed-cell imaging)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of the azide-modified nucleoside for a desired period to allow incorporation into newly synthesized RNA.

-

Cell Preparation: Wash the cells with PBS. For live-cell imaging, proceed directly to the click reaction. For fixed-cell imaging, fix and permeabilize the cells.

-

Click Reaction: Incubate the cells with the cyclooctyne-conjugated fluorophore in a suitable buffer (e.g., PBS or cell culture medium) at 37°C. The optimal concentration and incubation time will depend on the specific fluorophore and cell type.[11]

-

Washing: Wash the cells several times with PBS to remove excess fluorophore.

-

Imaging: Visualize the labeled RNA using fluorescence microscopy.

Visualizing the Concepts: Diagrams of Workflows and Pathways

To further elucidate the principles behind these powerful techniques, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Caption: Workflow for metabolic labeling and subsequent fluorescent tagging of nascent RNA via copper-free click chemistry (SPAAC).

Caption: Experimental workflow for an RNA pull-down assay to identify RNA-binding proteins (RBPs).

Caption: Logical relationship in chemo-enzymatic RNA labeling, where an enzyme directs a labeled substrate to a specific site on the RNA.

Conclusion and Future Perspectives

Site-specific RNA labeling has revolutionized our ability to study RNA biology with unprecedented detail and accuracy. The methodologies outlined in this guide, from metabolic incorporation of modified nucleosides to precise enzymatic and bioorthogonal chemical reactions, provide a versatile toolkit for researchers and drug development professionals. The quantitative data underscores the high efficiency and specificity of these techniques, while the detailed protocols offer a practical starting point for their implementation.

The future of site-specific RNA labeling lies in the development of even more robust and less perturbative methods. Advances in super-resolution microscopy, coupled with brighter and more photostable fluorophores, will enable the visualization of single RNA molecules in their native cellular environment with nanoscale resolution.[15][16][17][18][19] Furthermore, the expansion of the genetic alphabet and the engineering of novel enzymes will open up new avenues for introducing a wider range of functionalities into RNA molecules, paving the way for novel diagnostic tools and therapeutic interventions. As our understanding of the complex roles of RNA in health and disease continues to grow, the precision afforded by site-specific labeling will be indispensable in translating these discoveries into tangible benefits for human health.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. Protocol for 3' End Labeling RNA | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. abmgood.com [abmgood.com]

- 7. 3'-End RNA Labeling (T4 RNA Ligase 1-based) - Jena Bioscience [jenabioscience.com]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. books.rsc.org [books.rsc.org]

- 11. academic.oup.com [academic.oup.com]

- 12. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]

- 13. mdpi.com [mdpi.com]

- 14. Methods for comprehensive experimental identification of RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Confocal and Super-resolution Imaging of RNA in Live Bacteria Using a Fluorogenic Silicon Rhodamine-binding Aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Super resolution microscopy reveals how elongating RNA polymerase II and nascent RNA interact with nucleosome clutches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sciencedaily.com [sciencedaily.com]

Spectral Simplification with 13C Labeled RNA: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core principles and applications of 13C isotope labeling for the spectral simplification of RNA in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique is pivotal in overcoming the inherent challenges of RNA structural analysis, paving the way for a deeper understanding of RNA's multifaceted roles in biology and disease.

The structural determination of RNA molecules by solution NMR spectroscopy is often hampered by severe spectral overlap and signal broadening, particularly for larger molecules.[1][2][3][4][5] This is a direct consequence of the limited chemical diversity of the four ribonucleotide building blocks and the narrow chemical shift dispersion of ribose protons.[2][4] Isotopic labeling of RNA with 13C (and/or 15N) has emerged as a transformative strategy to circumvent these limitations.[2][6] By introducing a second or third frequency dimension to the NMR experiment, 13C labeling dramatically enhances spectral resolution, facilitating resonance assignment and the determination of high-resolution structures.[7][8][9][10]

This guide provides a comprehensive overview of the methodologies for producing 13C labeled RNA, a survey of the key NMR experiments that leverage this labeling for spectral simplification, and a summary of the quantitative benefits of this approach.

The Challenge of RNA NMR and the 13C Labeling Solution

The primary obstacle in RNA NMR is the significant overlap of proton resonances, especially in the ribose region where the 2' to 5' protons of different residues resonate within a very narrow spectral window.[9] This makes it exceedingly difficult to assign specific signals to their corresponding nuclei within the RNA sequence.

13C labeling directly addresses this challenge by spreading out the crowded proton signals into a second, much wider, 13C chemical shift dimension.[9] This is clearly illustrated in a 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectrum, where each proton signal is correlated to its directly attached carbon atom. The larger chemical shift dispersion of 13C nuclei effectively resolves the proton signal degeneracy.[9]

Production of 13C Labeled RNA

The most common method for generating milligram quantities of isotopically labeled RNA for NMR studies is through in vitro transcription using bacteriophage T7 RNA polymerase.[6] This enzymatic synthesis allows for the straightforward incorporation of 13C-labeled ribonucleoside triphosphates (NTPs) into the RNA transcript.[6]

Experimental Protocol: In Vitro Transcription of Uniformly 13C/15N-Labeled RNA

This protocol outlines the general steps for producing a uniformly 13C/15N-labeled RNA molecule.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

13C/15N-labeled rNTP mix (ATP, GTP, CTP, UTP)

-

RNase inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Assembly: At room temperature, combine the following in a sterile, nuclease-free microcentrifuge tube:

-

Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[11]

-

DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C.

-

RNA Precipitation: Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol (B145695) and incubating at -20°C for at least one hour.[11]

-

Pelleting and Washing: Centrifuge the mixture to pellet the RNA. Carefully decant the supernatant and wash the pellet with 70% ethanol.[11]

-

Drying and Resuspension: Air-dry the RNA pellet and resuspend it in a suitable buffer for purification.[11]

RNA Purification:

The crude RNA transcript is typically purified using denaturing polyacrylamide gel electrophoresis (PAGE).[6] This method effectively separates the full-length RNA product from shorter, abortive transcripts and unincorporated NTPs.[11]

Selective and Segmental Labeling

For larger RNA molecules, uniform 13C labeling can lead to broad lines and complex spectra due to 13C-13C scalar couplings.[2] To address this, selective and segmental labeling strategies have been developed.

-

Selective Labeling: This involves the incorporation of labeled NTPs for only one or two of the four ribonucleotides (e.g., only 13C-labeled ATP and CTP).[7][8][10] This significantly reduces the number of labeled sites, simplifying the spectrum and narrowing the linewidths.

-

Segmental Labeling: For very large RNAs, different domains or segments of the molecule can be labeled independently and then ligated together.[6] This allows for the study of specific regions of a large RNA without interference from the rest of the molecule.

NMR Experiments for Spectral Simplification

The availability of 13C-labeled RNA enables a suite of powerful multi-dimensional heteronuclear NMR experiments that are crucial for resonance assignment and structure determination.

2D 1H-13C HSQC

The 1H-13C HSQC is the cornerstone experiment for studying 13C-labeled RNA. It provides a "fingerprint" of the molecule, with each peak corresponding to a specific proton and its directly attached carbon. The superior resolution in the 13C dimension allows for the unambiguous identification of many resonances that would otherwise overlap in a 1D proton spectrum.

3D and 4D NMR Experiments

To further resolve ambiguity and facilitate sequential assignment, the 2D HSQC experiment can be extended into three or four dimensions. These experiments correlate a proton and its attached carbon to other nearby nuclei, providing through-bond and through-space connectivity information.

-

3D HCCH-TOCSY: This experiment correlates all the protons within a single ribose spin system, which is invaluable for assigning the sugar resonances.

-

3D NOESY-1H-13C HSQC: This experiment identifies through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close in space, providing crucial distance restraints for structure calculation. The signals are edited based on the chemical shift of the attached 13C nucleus, greatly enhancing resolution.

-

4D HMQC-NOESY-HMQC: This experiment provides the highest level of spectral resolution by correlating proton-carbon pairs through NOE interactions in four frequency dimensions.[9]

Quantitative Benefits of 13C Labeling

While a comprehensive, standardized table of quantitative improvements is challenging to compile due to variations in RNA size, sequence, and experimental conditions, the qualitative and quantitative benefits of 13C labeling are well-established.

| Parameter | Unlabeled RNA | 13C-Labeled RNA | Quantitative Improvement |

| Spectral Resolution | Low (severe overlap) | High | Spreading signals into a second, wider 13C dimension dramatically reduces overlap. |

| Resonance Assignment | Difficult to impossible for >20 nt | Feasible for much larger RNAs | Enables the use of powerful 3D and 4D experiments for sequential assignment. |

| Linewidths | Broad, especially for larger RNAs | Can be narrower with selective labeling | Selective labeling reduces 13C-13C couplings that contribute to line broadening. |

| Structural Information | Limited to short-range NOEs | Rich through-bond and through-space correlations | Enables the determination of high-resolution structures. |

Conclusion

The use of 13C labeled RNA is an indispensable tool for modern NMR spectroscopy. It provides a robust solution to the problem of spectral complexity, enabling detailed structural and dynamic studies of RNA molecules that were previously intractable. For researchers in drug development and molecular biology, the ability to elucidate the three-dimensional structures of RNA targets is critical for understanding their function and for the rational design of therapeutic interventions. The methodologies and experimental approaches outlined in this guide provide a solid foundation for the successful application of 13C labeling in RNA research.

References

- 1. scilit.com [scilit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary Investigation of RNA Dynamics with Labeled Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, experimental protocols, and applications of using labeled phosphoramidites to investigate RNA dynamics. The site-specific incorporation of isotopic or fluorescent labels into RNA through solid-phase synthesis offers a powerful tool for elucidating the structure, conformational changes, and molecular interactions of RNA, which are critical for understanding its biological functions and for the development of RNA-based therapeutics.

Core Principles of Labeled RNA Synthesis

The chemical synthesis of RNA oligonucleotides is predominantly carried out using the phosphoramidite (B1245037) method on a solid support.[1] This process involves a four-step cycle for each nucleotide addition: de-blocking, coupling, capping, and oxidation.[2] Labeled phosphoramidites, which are nucleosides with a fluorescent dye, stable isotope, or other reporter molecule attached, can be introduced at specific positions within the RNA sequence during the coupling step.[2][3] This site-specific labeling is a significant advantage over enzymatic methods, which are more suited for uniform labeling.

Types of Labels and Their Applications:

-

Stable Isotope Labels (¹³C, ¹⁵N, ²H): These labels are used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and enable the study of local conformational dynamics.[2] NMR relaxation dispersion experiments, for instance, can measure the kinetics of RNA conformational changes on the microsecond to millisecond timescale.[4][5][6]

-

Fluorescent Labels (Fluorophores): These are employed in fluorescence spectroscopy, particularly in Förster Resonance Energy Transfer (FRET) experiments. By placing a donor and an acceptor fluorophore at specific sites, changes in the distance between them, due to RNA folding or conformational changes, can be monitored in real-time.[7][8]

-

Other Labels: Biotin phosphoramidites are used for affinity purification of labeled RNA, while phosphoramidites with reactive groups (e.g., azides or alkynes) allow for post-synthetic modification using "click chemistry".[9]

Quantitative Data on RNA Dynamics and Labeling Efficiency

The following tables summarize quantitative data from studies investigating RNA dynamics and the efficiency of labeling techniques.

Table 1: Kinetic and Thermodynamic Parameters of RNA Dynamics from NMR and smFRET Studies

| RNA System | Method | Parameter | Value | Reference |

| Bistable 20 nt RNA | ¹³C Longitudinal Exchange NMR | Exchange Rate (k_ex) | 0.01 s⁻¹ | [6] |

| Theophylline-Binding Aptamer | 2D ¹H-¹H NMR ZZ-Exchange | Apparent On-Rate (k_on) | 600 M⁻¹s⁻¹ | |

| Off-Rate (k_off) | Varies with conditions | |||

| P4-P6 RNA Domain | smFRET | Folding Rate Constant | Varies (e.g., ~0.1-10 s⁻¹) | [10][11] |

| Unfolding Rate Constant | Varies (e.g., ~0.1-10 s⁻¹) | [10][11] | ||

| Equilibrium Constant (K_eq) | 0.03 to 20 | [10][11] |

Table 2: FRET Efficiencies of Different RNA Conformational States

| RNA System | Conformational State(s) | FRET Efficiency (E_FRET) | Reference |

| SAM-VI Riboswitch | Apo conformation | ~0.2 | [12] |

| Holo-p conformation | ~0.8 | [12] | |

| Intermediate state | ~0.6 | [12] | |

| 16S Ribosomal RNA Junction | Open conformation | Low (inter-dye distance ~8.5 nm) | [13][14] |

| Folded conformation | High (inter-dye distance ~5.0 nm) | [13][14] | |

| D135-L14 Ribozyme | Intermediate State (I) | ~0.25 | [15] |

| Folded State (F) | ~0.4 | [15] |

Table 3: Yields and Efficiencies of Labeled RNA Synthesis and Modification

| Process | RNA/Label | Yield/Efficiency | Reference |

| Synthesis of [1-¹⁵N]-adenosine phosphoramidite | ¹⁵N-labeled adenosine (B11128) phosphoramidite | 16% (8 steps) | [2] |

| Synthesis of [3-¹⁵N]-uridine phosphoramidite | ¹⁵N-labeled uridine (B1682114) phosphoramidite | 22% (6 steps) | [2] |

| Post-synthetic modification of 17-mer RNA | N⁶-alkyladenosine | 13-34% | [3] |

| Post-synthetic modification of 12/13/20-mer RNA | N⁶-alkyladenosine | 40-77% | [3] |

| SPAAC Click Chemistry on RNA | Azido-RNA with DBCO-Cy3 | Approaching 100% | [16] |

| ePLOR (PLOR + Click Chemistry) Synthesis | Site-specific fluorescently labeled RNA | 2-2.5 fold higher than PLOR | [16] |

| 5'-end Azide (B81097) Functionalization and Labeling | Fluorescently labeled RNA | 50-80% | [17] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of RNA Oligonucleotides with Labeled Phosphoramidites

This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific label using an automated DNA/RNA synthesizer.

Materials:

-

Controlled Pore Glass (CPG) solid support with the first nucleoside.

-

Unlabeled RNA phosphoramidites (A, G, C, U) with appropriate protecting groups.

-

Labeled phosphoramidite (e.g., fluorescently tagged or isotopically enriched).

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole).

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).

-

Oxidizing agent (e.g., iodine solution).

-

Deblocking agent (e.g., trichloroacetic acid in dichloromethane).

-

Cleavage and deprotection solution (e.g., aqueous ammonia/methylamine).

-

Buffers for purification (e.g., HPLC-grade solvents).

Procedure:

-

Synthesizer Setup: Load the CPG column, phosphoramidites, and all necessary reagents onto the automated synthesizer.

-

Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the labeled phosphoramidite will be introduced.

-

Synthesis Cycle:

-

De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support.

-

Coupling: The next phosphoramidite in the sequence (either labeled or unlabeled) is activated and coupled to the 5'-hydroxyl of the growing RNA chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester.

-

-

Repeat: The cycle is repeated until the full-length RNA is synthesized.

-

Cleavage and Deprotection: The synthesized RNA is cleaved from the solid support, and all protecting groups are removed using the cleavage and deprotection solution.

-

Purification: The crude RNA is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, labeled product.

Protocol 2: Post-Synthetic Labeling of RNA via Click Chemistry

This protocol describes the labeling of an RNA molecule containing an azide or alkyne modification using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Azide or alkyne-modified RNA, synthesized as described in Protocol 1.

-

Fluorophore or other reporter molecule with a corresponding alkyne or azide group.

-

Copper(I) source (e.g., copper(I) iodide or copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate).

-

Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA).

-

Solvents (e.g., DMSO, water).

-

Purification supplies (e.g., HPLC columns or gel electrophoresis equipment).

Procedure:

-

Dissolve RNA: Dissolve the modified RNA in an appropriate buffer (e.g., sodium phosphate (B84403) buffer).

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the dissolved RNA, the azide/alkyne-labeled reporter molecule (in a solvent like DMSO), the copper(I) source, and the copper ligand.

-

Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature for a specified time (typically 1-4 hours).

-

Purification: Purify the labeled RNA from unreacted components using HPLC, PAGE, or ethanol (B145695) precipitation.

-

Quantification: Determine the concentration and labeling efficiency of the purified, labeled RNA using UV-Vis spectroscopy.

Mandatory Visualizations

Caption: Workflow for Solid-Phase Synthesis of Labeled RNA.

Caption: Workflow for Post-Synthetic RNA Labeling via Click Chemistry.

Caption: Logical Workflow for Investigating RNA Dynamics.

References

- 1. mdpi.com [mdpi.com]

- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Characterizing RNA Excited States using NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing RNA dynamics via longitudinal exchange and CPMG relaxation dispersion NMR spectroscopy using a sensitive 13C-methyl label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Kinetics coming into focus: single-molecule microscopy of riboswitch dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Riboswitch Structure and Dynamics by smFRET Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Probing the kinetic and thermodynamic consequences of the tetraloop/tetraloop receptor monovalent ion-binding site in P4–P6 RNA by smFRET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Observation of SAM-VI Riboswitch Dynamics Using Single-Molecule FRET [mdpi.com]

- 13. pnas.org [pnas.org]